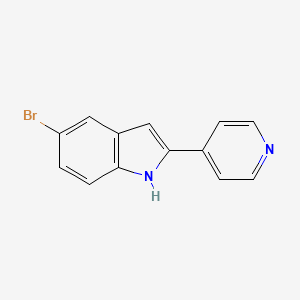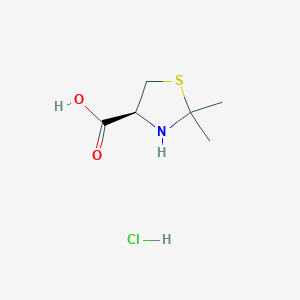
Boc-DADec*HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-DADec*HCl, also known as tert-butyloxycarbonyl-deprotected decahydroquinoline hydrochloride, is a chemical compound that has garnered attention in various scientific fields. It is primarily used in organic synthesis and peptide chemistry due to its role as a protecting group for amines.
Wirkmechanismus
Target of Action
Boc-DADecHCl, also known as tert-butyloxycarbonyl-DADecHCl, is a compound used in the field of synthetic organic chemistry and peptide synthesis . The primary target of Boc-DADec*HCl is the amine group in a molecule . The compound acts as a protecting group for the amine, preventing it from reacting with other substances during a chemical reaction .
Mode of Action
The mode of action of this compound involves the protection and deprotection of the amine group . The compound forms a bond with the amine, effectively shielding it from the surrounding chemical environment . This allows for selective reactions to occur without affecting the protected amine. When the protection is no longer needed, the Boc group can be removed through a process known as deprotection . This process involves the use of a catalyst, which lowers the required reaction temperature .
Biochemical Pathways
While specific biochemical pathways involving Boc-DADec. By protecting certain functional groups, Boc-DADecHCl allows for the selective modification of other parts of the molecule, enabling the step-by-step construction of intricate chemical structures .
Pharmacokinetics
As a chemical tool used primarily in laboratory settings, the compound is typically handled and disposed of according to standard chemical safety protocols .
Result of Action
The primary result of this compound’s action is the successful protection and deprotection of amine groups . This enables the synthesis of complex molecules without unwanted side reactions . The compound’s use as a protecting group has been demonstrated to yield high-quality results in a variety of chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-DADec*HCl typically involves the deprotection of the tert-butyloxycarbonyl (Boc) group from the corresponding Boc-protected amine. This process is often carried out using hydrochloric acid (HCl) in various solvents such as dioxane or methanol. For example, one method involves dissolving the Boc-protected amine in dioxane and treating it with 4M HCl in dioxane at room temperature for several hours . The reaction mixture is then concentrated to yield the product as a solid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated synthesizers and controlled reaction conditions ensures high yield and purity. The process may involve the use of deep eutectic solvents (DES) to enhance the efficiency and sustainability of the deprotection reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-DADec*HCl primarily undergoes deprotection reactions where the Boc group is removed to yield the free amine. This reaction is typically carried out under acidic conditions using reagents such as hydrochloric acid, trifluoroacetic acid, or p-toluenesulfonic acid .
Common Reagents and Conditions
Hydrochloric Acid (HCl): Commonly used in dioxane or methanol as a solvent.
Trifluoroacetic Acid (TFA): Used in various organic solvents.
p-Toluenesulfonic Acid (TsOH): Often used in deep eutectic solvents for greener reactions.
Major Products
The major product of the deprotection reaction is the free amine, which can be further utilized in various synthetic applications. The reaction also produces by-products such as carbon dioxide and isobutylene .
Wissenschaftliche Forschungsanwendungen
Boc-DADec*HCl has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis and peptide chemistry.
Biology: Employed in the synthesis of biologically active compounds and peptides.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of fine chemicals and advanced materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-Lysine: Another Boc-protected amine used in peptide synthesis.
Boc-Phenylalanine: Used in the synthesis of peptides and other organic compounds.
Boc-Serine: Employed in the synthesis of biologically active peptides.
Uniqueness
Boc-DADec*HCl is unique due to its specific structure and the ease with which the Boc group can be removed under mild conditions. This makes it particularly useful in the synthesis of complex molecules where selective deprotection is required.
Eigenschaften
IUPAC Name |
tert-butyl N-(10-aminodecyl)carbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32N2O2.ClH/c1-15(2,3)19-14(18)17-13-11-9-7-5-4-6-8-10-12-16;/h4-13,16H2,1-3H3,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHOSSORDFZGIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCCCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H33ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.89 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(3S,3aR,5R,6aR,7R)-6-Iodo-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylic acid](/img/structure/B6302917.png)









